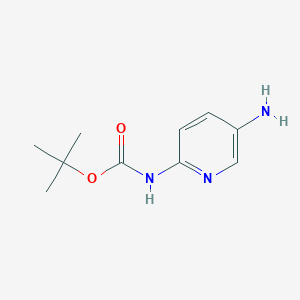

tert-Butyl (5-aminopyridin-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-aminopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPESPHUUFULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622217 | |

| Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220731-04-4 | |

| Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-aminopyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-aminopyridin-2-yl)carbamate, a pivotal building block in modern medicinal and agrochemical research. The strategic placement of a Boc-protected amine at the 2-position and a free amine at the 5-position of the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures. This guide delves into its chemical and physical properties, provides a detailed examination of its synthesis with a focus on selective protection strategies, explores its reactivity and mechanistic pathways, and highlights its significant applications in drug discovery, including its role as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Differentially Protected Diaminopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the use of selectively protected bifunctional building blocks is paramount for efficient and controlled molecular assembly. This compound (CAS No. 220731-04-4) emerges as a compound of significant interest due to its unique structural features. The presence of a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a nucleophilic free amine at the 5-position of the pyridine scaffold allows for sequential and site-specific chemical modifications. This differential protection strategy is crucial for constructing complex molecules with defined regiochemistry, a fundamental requirement in the design of bioactive compounds.[1][2]

The pyridine ring itself is a privileged scaffold in medicinal chemistry, and the introduction of two amino groups with orthogonal reactivity expands its utility immensely. The Boc protecting group, known for its stability under a wide range of conditions and its facile, acid-labile removal, makes this compound particularly attractive for multi-step syntheses.[2][3] This guide will elucidate the synthesis, reactivity, and applications of this valuable synthetic intermediate, providing researchers with the necessary knowledge to leverage its potential in their scientific endeavors.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 220731-04-4 | [4] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [4] |

| Molecular Weight | 209.25 g/mol | [4] |

| Appearance | Off-white to tan crystalline powder | [4] |

| Purity | ≥95% (HPLC) | [4] |

| Storage Conditions | Store at ≤ -4 °C | [4] |

Synthesis and Mechanistic Insights: The Art of Selective Protection

The synthesis of this compound hinges on the selective mono-Boc protection of 2,5-diaminopyridine. The challenge lies in differentiating between the two amino groups on the pyridine ring. The amino group at the 2-position is generally more nucleophilic than the one at the 5-position due to electronic effects within the pyridine ring. This difference in reactivity can be exploited to achieve selective acylation.

Rationale for Selective Protection

The enhanced nucleophilicity of the 2-amino group in 2,5-diaminopyridine is a key factor enabling selective protection. This can be attributed to the resonance stabilization of the intermediate formed upon nucleophilic attack at the 2-position. The lone pair of electrons on the 2-amino group can be delocalized into the pyridine ring, stabilizing the transition state. In contrast, the 5-amino group's lone pair does not have the same degree of resonance stabilization.

Experimental Protocol: A Representative Synthesis

Materials:

-

2,5-Diaminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diaminopyridine (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-protected product.

-

Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two amino functionalities. The free 5-amino group can readily participate in a variety of chemical transformations, while the Boc-protected 2-amino group remains inert until subjected to acidic deprotection conditions.

Reactions at the 5-Amino Group

The free amino group at the 5-position is a versatile handle for introducing a wide range of functional groups. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions.

Deprotection of the 2-Amino Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.[3] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.[9]

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound have made it a valuable intermediate in the synthesis of a variety of biologically active molecules.[4][10]

Key Intermediate in the Synthesis of Edoxaban

A prominent example of its application is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[3][11][12] In the synthesis of Edoxaban, the free 5-amino group of a derivative of this compound is acylated with a complex acid chloride, followed by a series of transformations to yield the final drug molecule. The Boc-protected 2-amino group remains intact throughout these steps and is deprotected in the final stages of the synthesis.

Agrochemical Applications

While specific examples are less documented in readily available literature, the diaminopyridine scaffold is of interest in agrochemical research. The ability to introduce diverse functionalities at the 5-position, coupled with the inherent biological activity of the pyridine ring system, makes this compound a promising starting material for the development of new herbicides, fungicides, and insecticides.[4]

Analytical Characterization

While a dedicated, peer-reviewed publication of the ¹H and ¹³C NMR spectra for this compound is not available, the expected spectral features can be predicted based on the analysis of similar structures.[1]

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their coupling patterns revealing their positions. The protons of the two amino groups would likely appear as broad singlets.

-

¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate would appear around 153-155 ppm. The carbons of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for related compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[4][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

In case of ingestion, seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at ≤ -4 °C is recommended to maintain its stability.[4]

Conclusion

This compound stands out as a strategically designed and highly valuable building block for organic synthesis. Its differentially protected amino groups provide a versatile platform for the construction of complex molecules with precise regiochemical control. The demonstrated utility of this compound as a key intermediate in the synthesis of the anticoagulant drug Edoxaban underscores its importance in pharmaceutical research and development. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively and safely utilize this powerful synthetic tool in their pursuit of novel chemical entities.

References

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.

- Benltifa, M., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.

- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). WO2013103973A1 - Carbamate compounds and of making and using same.

- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.

- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

- ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.

Sources

- 1. rsc.org [rsc.org]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 12. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl N-(5-aminopyridin-2-yl)carbamate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a free amino group and a Boc-protected amino group, makes it an invaluable building block for the synthesis of complex molecules with diverse biological activities.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, and its critical role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in tert-butyl N-(5-aminopyridin-2-yl)carbamate dictates its chemical reactivity and utility. The electron-donating nature of the amino groups influences the aromaticity and reactivity of the pyridine ring, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.

Chemical Structure

-

IUPAC Name: tert-butyl N-(5-aminopyridin-2-yl)carbamate[2]

-

CAS Number: 220731-04-4[2]

-

Molecular Formula: C10H15N3O2[2]

-

Molecular Weight: 209.24 g/mol [2]

The structure consists of a pyridine ring substituted at the 2- and 5-positions. The 2-position is functionalized with a carbamate group, where the nitrogen is protected by a tert-butyl group. The 5-position bears a primary amino group, which serves as a key nucleophilic site for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 209.24 g/mol [2] |

| Molecular Formula | C10H15N3O2[2] |

| Appearance | Brown to dark brown solid |

| Storage Temperature | 2–8 °C under an inert atmosphere (Nitrogen or Argon)[3][4] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-(5-aminopyridin-2-yl)carbamate is a critical process for its application in drug discovery. A common and efficient method involves the reduction of a nitro-group precursor.

Synthetic Workflow Diagram

Caption: Synthetic workflow for tert-Butyl N-(5-aminopyridin-2-yl)carbamate.

Detailed Experimental Protocol

This protocol describes the reduction of tert-butyl methyl(5-nitropyridin-2-yl)carbamate to yield the target compound.

Materials:

-

tert-butyl methyl(5-nitropyridin-2-yl)carbamate (1.0 eq)

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H2)

-

Diatomaceous earth

Procedure:

-

Dissolve tert-butyl methyl(5-nitropyridin-2-yl)carbamate in methanol in a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., 40 psi) for approximately 4 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product, tert-butyl N-(5-aminopyridin-2-yl)carbamate.

Causality: The palladium on carbon catalyst is essential for the heterogeneous catalytic hydrogenation of the nitro group to a primary amine. Methanol serves as a suitable solvent for both the starting material and the product. The use of a hydrogen atmosphere provides the necessary reducing agent for the reaction.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected signals are:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Signals in the aromatic region (typically between 6.5 and 8.0 ppm) corresponding to the protons on the pyridine ring.

-

A broad singlet for the NH proton of the carbamate.

-

A signal for the NH2 protons of the primary amine.

Other Spectroscopic Data

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its bifunctional nature allows for its use as a scaffold to build more complex molecules.

Role as a Versatile Building Block

The presence of two distinct amino functionalities, one protected and one free, allows for selective and sequential reactions. This makes it an ideal starting material for creating libraries of compounds for high-throughput screening. It has been utilized in the synthesis of molecules for various therapeutic areas, including neurological disorders and as agrochemicals.[1]

Logical Flow in Drug Development

Caption: Stepwise functionalization of tert-Butyl N-(5-aminopyridin-2-yl)carbamate.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability and safety of this chemical.

Hazard Identification

-

GHS Classification: Warning.[2]

-

Hazard Statements:

Recommended Handling Procedures

-

Use only in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

In case of contact with skin, wash with plenty of soap and water.[6]

-

If in eyes, rinse cautiously with water for several minutes.[6]

Storage Conditions

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][7]

-

For long-term storage, keep under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]

Conclusion

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a cornerstone intermediate for the synthesis of a multitude of complex organic molecules. Its well-defined structure, coupled with its versatile reactivity, makes it an indispensable tool for researchers and scientists in the field of drug development. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

- Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1531.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. National Center for Biotechnology Information.

- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL-5-AMINOPYRIDIN-2-YLMETHYLCARBAMATE CAS#: 1039055-46-3 [amp.chemicalbook.com]

- 4. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate: A Pivotal Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-Butyl (5-aminopyridin-2-yl)carbamate has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors and anticoagulants. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, synthesis, purification, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound, also known by its synonym N2-Boc-pyridine-2,5-diamine, is a stable, crystalline solid at room temperature. Its molecular structure features a pyridine ring substituted with a primary amine at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This differential protection is the cornerstone of its utility, allowing for selective chemical transformations at the free amine while the other is masked.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 220731-04-4 | [1][2] |

| Appearance | White to off-white solid | |

| IUPAC Name | tert-butyl N-(5-amino-2-pyridinyl)carbamate | [1][2] |

Strategic Synthesis and Rationale

The synthesis of this compound is centered on the selective protection of one of the two amino groups of 2,5-diaminopyridine. The rationale behind this strategy is to enable subsequent regioselective reactions, a common requirement in the multi-step synthesis of complex drug molecules.

Recommended Synthetic Protocol:

The most common and efficient method for the synthesis of this compound involves the direct and selective Boc-protection of 2,5-diaminopyridine. The difference in nucleophilicity between the two amino groups allows for a high degree of selectivity under controlled reaction conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-diaminopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent to the cooled solution of 2,5-diaminopyridine. The slow addition helps to prevent the formation of the di-protected by-product.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Rigorous Purification for High-Purity Applications

For applications in pharmaceutical synthesis, achieving high purity of this compound is critical. The primary methods for purification are column chromatography and recrystallization.[3][4]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Procedure: The crude product is dry-loaded onto the silica gel column and eluted with the mobile phase. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recrystallization Protocol:

-

Solvent System: A mixture of ethyl acetate and hexanes is often effective.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Comprehensive Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[5] Based on data from structurally similar compounds, the following are the expected chemical shifts for this compound.[6][7]

| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (ppm) | Assignment |

| Singlet | ~1.50 | 9H, -C(CH₃)₃ |

| Broad singlet | ~4.20 | 2H, -NH₂ |

| Doublet | ~6.80 | 1H, Pyridine-H3 |

| Doublet of doublets | ~7.20 | 1H, Pyridine-H4 |

| Broad singlet | ~7.50 | 1H, -NH-Boc |

| Doublet | ~7.80 | 1H, Pyridine-H6 |

| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (ppm) | Assignment |

| Quaternary | ~28.5 | -C(CH₃)₃ |

| Tertiary | ~80.0 | -C(CH₃)₃ |

| Aromatic CH | ~115.0 | Pyridine-C3 |

| Aromatic CH | ~125.0 | Pyridine-C4 |

| Aromatic C | ~140.0 | Pyridine-C5 |

| Aromatic C | ~148.0 | Pyridine-C2 |

| Aromatic CH | ~150.0 | Pyridine-C6 |

| Carbonyl | ~153.0 | -C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 (two bands) |

| N-H stretch (carbamate) | ~3350 |

| C-H stretch (aliphatic) | 2980-2950 |

| C=O stretch (carbamate) | ~1700 |

| N-H bend (amine) | ~1620 |

| C-N stretch | ~1350 |

| C-O stretch | ~1250, ~1160 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[9][10]

-

Expected Molecular Ion (M⁺): m/z = 209.12

-

Key Fragmentation Peaks:

-

m/z = 153: Loss of isobutylene (-56 Da) from the tert-butyl group.

-

m/z = 109: Loss of the entire Boc group (-100 Da).

-

m/z = 57: The tert-butyl cation.

-

Diagram of Key Analytical Techniques:

Caption: Analytical workflow for structural and purity confirmation.

Pivotal Role in Drug Development

This compound is a cornerstone intermediate in the synthesis of several clinically important drugs. Its bifunctional nature allows for its incorporation as a linker or a core scaffold.

Synthesis of Kinase Inhibitors

This building block is extensively used in the synthesis of various kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors and Janus kinase (JAK) inhibitors, which are used in the treatment of cancers and autoimmune diseases.[11][12] The free amine at the 5-position can be readily functionalized to introduce pharmacophoric elements that interact with the target kinase, while the Boc-protected amine at the 2-position can be deprotected at a later stage for further elaboration of the molecule.

Synthesis of Anticoagulants

A notable application of this compound is in the synthesis of the direct factor Xa inhibitor, Apixaban.[13][14][15] In the synthesis of Apixaban, this intermediate is a key component for the construction of the pyrazolopyridinone core.

Conclusion

This compound is a high-value building block in modern drug discovery due to its versatile and predictable reactivity. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary technical insights to confidently employ this important intermediate in their synthetic endeavors.

References

- Supporting Information for a relevant chemical synthesis.

- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic

- 1 H NMR and 13 C NMR of the prepared compounds.

- tert-butyl N-(5-aminopyridin-2-yl)

- An alternative synthetic strategy to construct apixaban analogues.

- General Disclaimer One or more of the Following Statements may affect this Document. University of Wollongong. [Link]

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Recrystallization and Crystallization. University of California, Davis. [Link]

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Method for preparing tert-butyl n-((1r,2s,5s).

- A process for the preparation of apixaban and its intermediates.

- The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]

- A practical synthesis for the key intermediate of apixaban.

- Purification by Recrystalliz

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- Process for the preparation of apixaban and intermediates thereof.

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.

- Basic 1H- and 13C-NMR Spectroscopy.

- FT-IR spectrum of tert-butyl....

- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. [Link]

- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts, 2024. [Link]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

- tert Butyl N 1 aminocarbonyl 3 methylbutyl carbam

Sources

- 1. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. WO2015111073A2 - A process for the preparation of apixaban and its intermediates - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-aminopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-aminopyridin-2-yl)carbamate is a key bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating a Boc-protected amine and a free aromatic amine on a pyridine scaffold, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, offering both established data and detailed experimental protocols for properties that require empirical determination. Understanding these characteristics is paramount for its effective handling, reaction optimization, and formulation in drug development pipelines.

Core Physical and Chemical Properties

A summary of the known and predicted physical properties of this compound is presented below. These properties are fundamental to its application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [1][2] |

| CAS Number | 220731-04-4 | [1][2][3] |

| Appearance | Off-white to tan crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

| Predicted XLogP3 | 1.1 | [2] |

Chemical Structure and Reactivity Insights

The chemical structure of this compound dictates its reactivity and physical characteristics. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities is a key feature.

Caption: Chemical structure of this compound.

The Boc group offers stability under a variety of nucleophilic and basic conditions, making it an ideal protecting group during multi-step syntheses.[4][5] However, it is readily cleaved under acidic conditions, a property that is intentionally exploited for deprotection.[4][6] This lability to acid is a critical consideration in reaction planning and purification strategies. The free amino group at the 5-position of the pyridine ring provides a nucleophilic site for further functionalization.

Experimental Protocols for Physical Property Determination

Due to the limited availability of experimentally determined physical properties in the public domain, this section provides detailed, standardized protocols for researchers to determine these values in their own laboratories.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used for the determination.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate melting range. A wide melting range is often indicative of impurities.

Solubility Profile

Understanding the solubility of a compound in various solvents is essential for reaction setup, extraction, and purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure:

-

To a small, known mass (e.g., 10 mg) of this compound in a vial, a small volume (e.g., 0.1 mL) of the test solvent is added.

-

The mixture is agitated at a constant temperature (e.g., 25 °C).

-

If the solid dissolves completely, the compound is considered "soluble."

-

If the solid does not dissolve, further aliquots of the solvent are added incrementally (e.g., 0.1 mL at a time) up to a total volume of 1 mL. The solubility can be expressed quantitatively (e.g., in mg/mL).

-

Observations are recorded at each step.

-

Self-Validating System: The use of a range of solvents provides a comprehensive solubility profile. For quantitative analysis, preparing a saturated solution, filtering, and determining the concentration of the solute in the filtrate via a validated analytical method (e.g., HPLC-UV) would provide precise solubility data.

Caption: Workflow for qualitative solubility testing.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and purity assessment.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping solvent and analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Analysis: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated solution (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Analysis: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

-

Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H stretches (amines and amides), C=O stretch (carbamate), and C-N stretches.

-

Stability and Handling

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is cleaved by acids.[7][8] Therefore, storage in a neutral, dry environment is recommended. As with many fine chemicals, it is advisable to store this compound under an inert atmosphere to prevent potential degradation from atmospheric moisture and carbon dioxide.

Safety Precautions

Based on available safety data, this compound should be handled with care. It is reported to be harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

- ChemBK. (2024, April 9). tert-butyl carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.

- MySkinRecipes. (n.d.). tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate.

- National Center for Biotechnology Information. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.

- Ark Pharma Scientific Limited. (n.d.). tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate.

- PubMed. (2013). tert-Butyl N-{[5-(5-oxohexa-namido)-pyridin-2-yl]amino}-carbamate.

- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate.

- PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate.

- ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.

- PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 220731-04-4 [sigmaaldrich.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of tert-Butyl (5-aminopyridin-2-yl)carbamate: A Technical Guide for Drug Development Professionals

In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on tert-butyl (5-aminopyridin-2-yl)carbamate, a key building block in the synthesis of numerous pharmaceutical agents. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile.

The Molecular Architecture: A Prelude to Solubility Behavior

This compound (MW: 209.25 g/mol ) possesses a chemical structure that offers valuable clues to its solubility characteristics. The molecule can be deconstructed into three key components: a hydrophilic aminopyridine ring, a lipophilic tert-butyl group, and a carbamate linker.

The pyridine ring, with its nitrogen heteroatom and an additional amino group, is capable of hydrogen bonding with protic solvents, suggesting a degree of aqueous solubility. However, the presence of the bulky and nonpolar tert-butyloxycarbonyl (Boc) protecting group introduces significant hydrophobicity.[1] This lipophilic character generally enhances solubility in organic solvents.[2] Consequently, a delicate balance between these opposing structural features governs the overall solubility profile of the molecule.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₅N₃O₂ | PubChem |

| Molecular Weight | 209.25 g/mol | [3] |

| Appearance | Off-white to tan crystalline powder | [3] |

| IUPAC Name | tert-butyl N-(5-amino-2-pyridinyl)carbamate | [4] |

Qualitative Solubility Insights and Solvent Selection Rationale

Based on the structural analysis and data from analogous Boc-protected aminopyridines, we can infer a qualitative solubility profile for this compound.

Expected Solubility:

-

High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and ethyl acetate. The nonpolar nature of the Boc group and the overall molecular structure favor interactions with these solvents.

-

Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF) and acetone, and in alcohols such as methanol and ethanol.[5]

-

Poor to Slight Solubility: In water and nonpolar hydrocarbon solvents like hexane and petroleum ether.[1][5] The hydrophobic tert-butyl group significantly limits solubility in aqueous media.

This predicted solubility pattern is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development. For instance, the high solubility in DCM makes it an excellent choice for reaction media, while the poor solubility in water can be exploited for precipitation and isolation of the compound.

Experimental Determination of Solubility: A Methodical Approach

To move beyond qualitative predictions, rigorous experimental determination of solubility is essential. The choice of method depends on the required accuracy, throughput, and the stage of drug development.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. For accurate results, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any microscopic particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not an intrinsic constant but is influenced by several external factors:

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for relevant processing and physiological temperatures.

-

pH: The aminopyridine moiety can be protonated under acidic conditions. The resulting salt form is expected to have significantly higher aqueous solubility than the free base. Therefore, determining the pH-solubility profile is critical for oral drug development.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.

Conclusion and Future Directions

While a definitive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By combining structural analysis with established experimental protocols, researchers can generate the necessary data to guide synthesis, purification, and formulation efforts. As this compound continues to be a valuable intermediate in the development of new therapeutics, a thorough characterization of its solubility will be indispensable for accelerating the journey from laboratory to clinic.

References

- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

- Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China.

- PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.

Sources

- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of tert-Butyl (5-aminopyridin-2-yl)carbamate

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (5-aminopyridin-2-yl)carbamate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a practical protocol for acquiring high-quality data.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of novel pharmaceutical agents. Its structure incorporates a 2,5-disubstituted pyridine ring, a versatile scaffold in drug design, along with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for regioselective synthesis. The precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. ¹H NMR spectroscopy is the primary analytical technique for confirming its structure, providing detailed information about the electronic environment of each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this specific compound is not readily found in the literature, we can construct a highly accurate prediction based on the analysis of closely related structures and fundamental NMR principles. The predicted spectrum is discussed for a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and has well-characterized residual solvent peaks.

The structure and numbering scheme for the protons of this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.2 - 9.4 | Singlet (broad) | - | 1H | NH (Carbamate) |

| ~7.8 | Doublet | ~2.5 | 1H | H-6 |

| ~7.2 | Doublet of doublets | ~8.5, 2.5 | 1H | H-4 |

| ~6.7 | Doublet | ~8.5 | 1H | H-3 |

| ~5.0 | Singlet (broad) | - | 2H | NH₂ (Amino) |

| 1.45 | Singlet | - | 9H | C(CH₃)₃ (Boc) |

Rationale for Peak Assignments and Multiplicities

The predicted chemical shifts and coupling patterns are rooted in the electronic effects of the substituents on the pyridine ring and established NMR principles.

-

Pyridine Ring Protons (H-3, H-4, H-6):

-

The 2- and 5- positions of the pyridine ring are substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing Boc-protected amino group (-NHBoc), respectively. The -NH₂ group is a strong activating group, increasing electron density at the ortho (C4) and para (C6) positions. The -NHBoc group is also electron-donating through resonance but can be considered less so than a free amino group.

-

H-6: This proton is ortho to the nitrogen atom of the pyridine ring, which deshields it, causing it to appear at the most downfield position of the aromatic protons. It is expected to be a doublet due to coupling with H-4 (a four-bond coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.

-

H-4: This proton is situated between the two substituents. It will be split by H-3 (a three-bond coupling, ³J) and H-6 (a four-bond coupling, ⁴J). This will result in a doublet of doublets. The larger coupling constant (~8.5 Hz) corresponds to the ortho coupling with H-3, and the smaller coupling constant (~2.5 Hz) corresponds to the meta coupling with H-6.

-

H-3: This proton is ortho to the -NHBoc group and meta to the -NH₂ group. It will be split by H-4 into a doublet with a coupling constant of approximately 8.5 Hz.

-

-

Amine and Carbamate Protons (NH and NH₂):

-

The protons on the nitrogen atoms are exchangeable, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as broad singlets. The carbamate proton (-NH) is expected to be more downfield than the amino protons (-NH₂) due to the electron-withdrawing effect of the adjacent carbonyl group.

-

-

tert-Butyl Protons (Boc group):

-

The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. Their characteristic chemical shift is in the upfield region, typically around 1.4-1.5 ppm.

-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good first choice due to its high dissolving power for polar compounds. Alternatively, CDCl₃ can be used if the compound is sufficiently soluble.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.

-

Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio. This can be increased for more dilute samples.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Acquisition Time (AQ): An acquisition time of at least 2-3 seconds is recommended for good resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integration: Integrate all the peaks to determine the relative number of protons for each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each peak.

Visualization of Experimental Workflow

The general workflow for acquiring and interpreting the ¹H NMR spectrum can be visualized as follows:

Caption: A streamlined workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The predicted spectrum, characterized by distinct signals for the pyridine ring protons, the labile amine and carbamate protons, and the prominent singlet of the Boc group, provides a clear fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, enabling confident structural verification, which is a critical step in the synthesis of complex molecules for drug discovery and development.

References

- PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

The Definitive Guide to the 13C NMR Spectroscopic Analysis of tert-Butyl (5-aminopyridin-2-yl)carbamate

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl (5-aminopyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral assignment, the underlying principles influencing chemical shifts, and a detailed protocol for data acquisition. Our approach is grounded in established spectroscopic principles and data from analogous structures to provide a robust interpretation.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its structure combines a di-substituted pyridine ring with a bulky tert-butoxycarbonyl (Boc) protecting group. Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the final products. 13C NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the carbon skeleton of the molecule. This guide will illuminate the 13C NMR characteristics of this compound, offering a foundational reference for its identification and characterization.

Molecular Structure and Predicted 13C NMR Data

The structural complexity of this compound, with its varied electronic environments, gives rise to a distinct 13C NMR spectrum. While a definitive, experimentally published spectrum is not widely available, we can predict the chemical shifts with a high degree of confidence based on the analysis of substituent effects on the pyridine ring and data from similar compounds.

Diagram of Molecular Structure with Carbon Numbering

Caption: Molecular structure of this compound with systematic numbering for 13C NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~153.0 | The carbonyl carbon of the Boc group is expected in this region, consistent with other Boc-protected amines. |

| C2 | ~155.0 | Attached to two nitrogen atoms (ring and carbamate), this carbon is significantly deshielded. |

| C3 | ~108.0 | Ortho to the electron-donating carbamate group, this carbon is shielded. |

| C4 | ~138.0 | Influenced by both the amino and carbamate groups. |

| C5 | ~140.0 | Directly attached to the electron-donating amino group, leading to deshielding. |

| C6 | ~115.0 | Ortho to the amino group and meta to the carbamate, resulting in a shielded environment. |

| C(CH3)3 | ~80.0 | The quaternary carbon of the tert-butyl group, characteristic chemical shift. |

| C(CH3)3 | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

In-depth Spectral Analysis

The predicted chemical shifts are derived from the foundational principles of substituent effects on aromatic systems. The pyridine ring carbons' resonances are modulated by the electronic properties of the amino and carbamate groups.

-

Electron-Donating Effects : Both the amino group at C5 and the carbamate group at C2 are electron-donating through resonance. This effect increases the electron density at the ortho and para positions, causing an upfield shift (shielding) of these carbons.

-

Inductive Effects : The nitrogen atoms in the pyridine ring and the substituents exert an inductive electron-withdrawing effect, which deshields adjacent carbons.

The interplay of these effects results in the predicted assignments. For instance, C3 and C6 are anticipated to be the most shielded of the pyridine carbons due to the strong electron-donating resonance effect from the adjacent carbamate and amino groups, respectively. Conversely, C2 and C5, being directly attached to nitrogen, are significantly deshielded. The chemical shifts of the Boc group carbons (C=O, quaternary C, and CH3) are highly characteristic and serve as reliable internal references.

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for this compound, the following protocol is recommended. This procedure is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

Diagram of the 13C NMR Acquisition Workflow

Caption: A standardized workflow for the acquisition and processing of 13C NMR data.

Step-by-Step Methodology

-

Sample Preparation :

-

Weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient solvent peak for locking and referencing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution.

-

-

Data Acquisition :

-

Utilize a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

The number of scans (NS) should be sufficient to achieve a good signal-to-noise ratio, typically starting with 1024 scans.

-

A relaxation delay (D1) of 2 seconds is a reasonable starting point to allow for adequate relaxation of the carbon nuclei between pulses.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Perform peak picking to identify the chemical shifts of all resonances.

-

Conclusion

This technical guide provides a detailed, albeit predictive, framework for understanding the 13C NMR spectrum of this compound. The presented data and interpretations are based on well-established principles of NMR spectroscopy and will serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality experimental data to validate and refine these predictions.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

- Kalman, R. E. (Ed.). (1983). 13C NMR Spectroscopy. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

A Technical Guide to the Synthetic Utility and Mechanistic Role of tert-Butyl (5-aminopyridin-2-yl)carbamate in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the efficiency and precision of molecular assembly are paramount. The strategic use of specialized building blocks is not merely a matter of convenience but a core principle that enables the rapid exploration of chemical space and the construction of complex, potent, and selective therapeutic agents. One such critical reagent is tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4).

This technical guide moves beyond a simple datasheet to provide an in-depth analysis of this compound's "mechanism of action," not in a pharmacological sense, but in its functional role as a powerful tool for regioselective synthesis. For researchers, scientists, and drug development professionals, understanding the causality behind its design and application is key to unlocking its full potential in discovery programs. This compound is not an end-effector but a critical enabler, a molecular scaffold whose inherent electronic and steric properties are exploited to build sophisticated molecules with therapeutic promise in oncology, neurology, and beyond.[1]

PART 1: The Core Mechanism — A Tool for Regioselective Synthesis

The primary "mechanism of action" of this compound is the predictable control it offers over the functionalization of a 2,5-diaminopyridine core. This control is achieved through the deliberate and temporary deactivation of one of its two primary amine nucleophiles.

The Principle of Orthogonal Reactivity

The molecule contains two amino groups with differing reactivity profiles:

-

C5-Amine (5-NH₂): This is a free, primary aromatic amine. It is nucleophilic and readily participates in a wide range of bond-forming reactions, including acylations, sulfonations, nucleophilic aromatic substitutions (SNAr), and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

C2-Amine (2-NH-Boc): This amine is protected as a tert-butoxycarbonyl (Boc) carbamate. The electron-withdrawing nature of the carbonyl group significantly reduces the nucleophilicity of the nitrogen atom. Furthermore, the steric bulk of the tert-butyl group physically hinders the approach of reactants.

This differential protection is the cornerstone of its utility. It allows chemists to perform selective chemistry at the C5 position without affecting the C2 position. The Boc group can then be cleanly removed under acidic conditions, revealing the C2-amine for a subsequent, different chemical transformation.[2] This two-step, regioselective functionalization is the compound's defining mechanistic contribution to synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of using this building block to create a differentially substituted 2,5-diaminopyridine derivative.

PART 2: Applications in the Synthesis of Therapeutic Agents

The true measure of a building block's value is in the therapeutic candidates it helps create. This compound is prominently featured in the patent literature for the synthesis of various kinase inhibitors and other targeted agents. Its structure forms a key part of the "hinge-binding" region for many kinase inhibitors, where the pyridine nitrogen and adjacent amine groups form critical hydrogen bonds with the kinase enzyme.

Summary of Synthetic Applications

| Target Protein/Class | Therapeutic Area | Key Reaction Type at C5-Amine | Reference |

| PDGFR (Platelet-Derived Growth Factor Receptor) | Pulmonary Hypertension | Buchwald-Hartwig Amination | [3] |

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Oncology | Nucleophilic Aromatic Substitution (SNAr) | [4][5] |

| PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) | Oncology | Acylation (Amide Bond Formation) | [6] |

| P2X4 Receptor | PET Imaging / CNS Disorders | Amide / Sulfonamide Formation | [7] |

| Kinase Inhibitors (General) | Oncology / Immunology | Nucleophilic Aromatic Substitution (SNAr) | [8] |

Causality in Action: Case Studies

-

AKT1 Inhibitors: In the synthesis of AKT1 inhibitors, the building block is used in an SNAr reaction.[4][5] The nucleophilic C5-amine attacks an electron-deficient heteroaromatic ring (e.g., a fluorinated or chlorinated pyrimidine), displacing the halide. This specific reaction forges a critical biaryl amine linkage common in kinase inhibitors. The choice of this building block is causal: it ensures that only the C5-amine participates in this key bond formation, preserving the C2-amine for later steps or as a required pharmacophoric element.

-

PKMYT1 Inhibitors: The synthesis of novel PKMYT1 inhibitors involves an initial acylation of the C5-amine with isovaleryl chloride to form an amide bond.[6] This is a classic, robust reaction. Critically, the patent then describes the subsequent removal of the Boc group with hydrochloric acid to liberate the C2-amine, which is essential for the final structure's biological activity.[6] This perfectly exemplifies the two-stage mechanism visualized in the workflow diagram.

PART 3: Key Experimental Protocols

To ensure trustworthiness and practical utility, the following protocols are derived from methodologies described in the cited patent literature. They represent a self-validating system for the two key transformations this building block is designed for.

Protocol 1: Acylation of the C5-Amine (PKMYT1 Inhibitor Synthesis) [6]

This protocol describes the formation of an amide bond at the C5 position.

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), combine This compound (1.00 eq), pyridine (2.00 eq), and acetonitrile (approx. 12.5 mL per gram of starting material).

-

Reaction Initiation: While stirring the solution, add the desired acylating agent, such as isovaleryl chloride (1.30 eq), dropwise.

-

Thermal Incubation: Heat the reaction mixture to 60 °C and maintain for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until consumption of the starting material is observed.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (5-(3-methylbutanamido)pyridin-2-yl)carbamate, can be purified by standard methods such as silica gel chromatography or recrystallization.

Protocol 2: Boc-Group Deprotection (PKMYT1 Inhibitor Synthesis) [6]

This protocol describes the liberation of the C2-amine following C5-functionalization.

-

Acidic Solution Preparation: Dissolve the C5-acylated intermediate (1.0 eq) from Protocol 1 in a suitable solvent such as Dichloromethane (DCM).

-

Deprotection: To the stirred solution, add a solution of hydrogen chloride in dioxane (e.g., 4.0 M solution) in excess.

-

Reaction Monitoring: Stir the mixture at room temperature for 5-6 hours. The reaction can be monitored by LC-MS for the disappearance of the starting material and the appearance of the deprotected product.

-

Isolation: Upon completion, the product, often precipitating as the HCl salt, can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be used directly or after a basic work-up to yield the free amine.

PART 4: Physicochemical and Safety Data